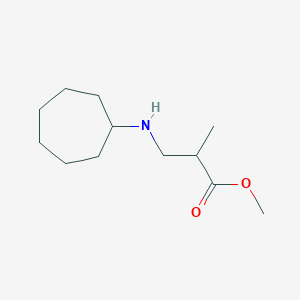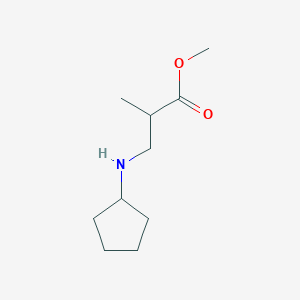![molecular formula C9H19NO2 B6352517 Methyl 2-methyl-3-[(2-methylpropyl)amino]propanoate; 95% CAS No. 168209-18-5](/img/structure/B6352517.png)
Methyl 2-methyl-3-[(2-methylpropyl)amino]propanoate; 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-methyl-3-[(2-methylpropyl)amino]propanoate” is a chemical compound with the molecular formula C9H19NO2 . It is also known as “methyl 3-(isobutylamino)-2-methylpropanoate” and "Propanoic acid, 2-methyl-3-[(2-methylpropyl)amino]-, methyl ester" . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “Methyl 2-methyl-3-[(2-methylpropyl)amino]propanoate” is represented by the InChI code: 1S/C8H17NO2/c1-7(2)6-9-5-4-8(10)11-3/h7,9H,4-6H2,1-3H3 . This indicates that the molecule consists of 8 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
“Methyl 2-methyl-3-[(2-methylpropyl)amino]propanoate” is a liquid at room temperature . It has a predicted boiling point of approximately 209.7°C at 760 mmHg and a predicted density of approximately 0.9 g/mL . The refractive index is predicted to be n 20D 1.43 .Wirkmechanismus
Methyl 2-methyl-3-[(2-methylpropyl)amino]propanoate; 95% acts as a nucleophile, meaning it can attack electrophilic centers in organic molecules. This allows it to participate in a variety of chemical reactions, such as nucleophilic substitution, addition-elimination, and condensation reactions.
Biochemical and Physiological Effects
Methyl 2-methyl-3-[(2-methylpropyl)amino]propanoate; 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to act as an agonist of the serotonin 5-HT1A receptor, which is involved in the regulation of mood and behavior. In addition, it has been shown to have anti-inflammatory and anti-oxidative effects in cell culture studies.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-methyl-3-[(2-methylpropyl)amino]propanoate; 95% is a versatile reagent that can be used in a variety of laboratory experiments. It is relatively non-toxic, making it safe to use in the laboratory. However, it can be difficult to handle due to its volatile nature, and it can be difficult to store due to its instability.
Zukünftige Richtungen
Methyl 2-methyl-3-[(2-methylpropyl)amino]propanoate; 95% has potential applications in drug discovery and development, as it has been shown to have a variety of biochemical and physiological effects. In addition, it has potential applications in the fields of materials science, as it can be used as a building block for the synthesis of a variety of materials. Finally, it has potential applications in the field of chemical synthesis, as it can be used as a reagent in a variety of reactions.
Synthesemethoden
Methyl 2-methyl-3-[(2-methylpropyl)amino]propanoate; 95% can be synthesized by a variety of methods, including the reaction of 2-methyl-3-aminopropanoic acid with 2-methylpropyl bromide in the presence of an acid catalyst, such as p-toluenesulfonic acid. The reaction is carried out at a temperature of 90-100°C for several hours. The product is then purified by recrystallization from a mixture of ethanol and water.
Wissenschaftliche Forschungsanwendungen
Methyl 2-methyl-3-[(2-methylpropyl)amino]propanoate; 95% is widely used as a reagent in organic synthesis, particularly in the synthesis of pharmaceuticals, fragrances, and plastics. It is also used in the synthesis of other organic compounds, such as amino acids and peptides. In addition, Methyl 2-methyl-3-[(2-methylpropyl)amino]propanoate; 95% has been used in the synthesis of a variety of heterocyclic compounds, such as pyridines and piperazines.
Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Eigenschaften
IUPAC Name |
methyl 2-methyl-3-(2-methylpropylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-7(2)5-10-6-8(3)9(11)12-4/h7-8,10H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPSRFKXMINVFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC(C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[1-(2-naphthyl)ethylidene]-1-hydrazinecarboxylate, 90%](/img/structure/B6352449.png)






![Methyl 3-{[5-(diethylamino)pentan-2-yl]amino}-2-methylpropanoate](/img/structure/B6352488.png)
![Methyl 3-{[3-(diethylamino)propyl]amino}-2-methylpropanoate](/img/structure/B6352495.png)
![Methyl 2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}propanoate](/img/structure/B6352515.png)

![Methyl 3-{[(2-chlorophenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6352523.png)
